1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide
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Description
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H28N4O2S and its molecular weight is 472.61. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis and Characterization
Synthetic Approaches
Research has been dedicated to the development of efficient synthetic methods for compounds with similar structural frameworks, which are crucial for exploring their potential applications. For instance, Vijayakumar et al. (2014) elaborated on an efficient synthesis of novel diarylpyridopyrimidines, highlighting the versatility of similar compounds in chemical synthesis and their potential in drug development (V. Vijayakumar, P. Karthikeyan, & S. Sarveswari, 2014).
Biological Activities
Anti-Angiogenic and DNA Cleavage Properties
Kambappa et al. (2017) synthesized novel derivatives demonstrating significant anti-angiogenic and DNA cleavage activities, indicative of their potential as anticancer agents. This study emphasizes the importance of structural modifications for enhancing biological efficacy (Vinaya Kambappa et al., 2017).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of related compounds. For example, Abdel-rahman et al. (2002) and Kostenko et al. (2008) reported the synthesis of derivatives with notable antibacterial activities, suggesting their potential in addressing antibiotic resistance challenges (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002); (Екатерина Сергеевна Костенко et al., 2008).
Properties
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c32-25(28-15-7-11-19-9-3-1-4-10-19)21-14-8-16-31(17-21)27-29-23-22(20-12-5-2-6-13-20)18-34-24(23)26(33)30-27/h1-6,9-10,12-13,18,21H,7-8,11,14-17H2,(H,28,32)(H,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDMUSMIKVURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.